REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:22]=[CH:21][CH:20]=[CH:19][C:5]=1[NH:6][CH:7]=[C:8]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:9]([O:11]CC)=O)([O-:3])=[O:2].C1(OC2C=CC=CC=2)C=CC=CC=1>C(OCC)C>[CH2:17]([O:16][C:14]([CH:8]1[C:9](=[O:11])[C:19]2[C:5](=[C:4]([N+:1]([O-:3])=[O:2])[CH:22]=[CH:21][CH:20]=2)[N:6]=[CH:7]1)=[O:15])[CH3:18]
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(NC=C(C(=O)OCC)C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CUSTOM
|
Details
|
The solid so obtained
|
Type
|
WASH
|
Details
|
was washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C=NC2=C(C=CC=C2C1=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |